(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Chiral resolution Diastereomeric excess Ezetimibe intermediates

The compound (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS 528565‑93‑7) belongs to the class of Evans oxazolidinone-derived chiral intermediates employed in the convergent synthesis of the cholesterol absorption inhibitor ezetimibe. It is the (S,R)‑diastereomer of the β‑hydroxy ketone side‑chain precursor, distinguished from its (S,S)‑diastereomer (CAS 189028‑95‑3) by the configuration at the C‑5 hydroxyl centre.

Molecular Formula C20H20FNO4
Molecular Weight 357.39
CAS No. 528565-93-7
Cat. No. B601697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
CAS528565-93-7
Synonyms(S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one
Molecular FormulaC20H20FNO4
Molecular Weight357.39
Structural Identifiers
SMILESC1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
InChIInChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

528565-93-7 Procurement Guide: (S,R)-Oxazolidinone as an Ezetimibe Chiral Reference Standard and Intermediate


The compound (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one (CAS 528565‑93‑7) belongs to the class of Evans oxazolidinone-derived chiral intermediates employed in the convergent synthesis of the cholesterol absorption inhibitor ezetimibe [1]. It is the (S,R)‑diastereomer of the β‑hydroxy ketone side‑chain precursor, distinguished from its (S,S)‑diastereomer (CAS 189028‑95‑3) by the configuration at the C‑5 hydroxyl centre. Commercially, it is catalogued both as a key synthetic intermediate and as a pharmacopoeial impurity reference standard (Ezetimibe Impurity 32) for ANDA/QC applications [2]. The compound has a molecular formula of C₂₀H₂₀FNO₄, a molecular weight of 357.38 g mol⁻¹, and is typically supplied at ≥ 95 % purity with full characterisation data .

Why Generic Substitution of CAS 528565‑93‑7 with Other Ezetimibe Oxazolidinone Intermediates Is Not Scientifically Sound


The oxazolidinone intermediates of ezetimibe differ in the stereochemical configuration at the C‑5 hydroxyl centre and the oxidation state at C‑1, which directly determines their reactivity, impurity profile, and regulatory acceptance. Substituting the (S,R)‑diastereomer (CAS 528565‑93‑7) with the (S,S)‑diastereomer (CAS 189028‑95‑3) alters the stereochemical outcome of downstream reactions—the (S,S)‑isomer is the direct precursor to the final ezetimibe chiral side‑chain, whereas the (S,R)‑isomer is a process‑related impurity that must be controlled below 0.10 % in the drug substance [1]. Similarly, substitution with the ketone ET‑4 (CAS 189028‑93‑1) ignores the redox state difference: ET‑4 is the substrate for enzymatic reduction but cannot serve as a reference standard for the hydroxy impurity [2]. These distinctions carry regulatory weight, as USP and EP monographs assign different acceptance criteria to each structurally related substance [3].

Quantitative Differentiation of CAS 528565‑93‑7 Against Ezetimibe Intermediate Alternatives: An Evidence Guide for Scientific Selection


Diastereomeric Excess (de) of CAS 528565‑93‑7 via Lipase‑Catalysed Kinetic Resolution vs. Chemically Synthesised (S,S)‑ET‑5

When prepared by Candida rugosa lipase‑catalysed hydrolysis of the racemic acetate, the (S,R)‑diastereomer (528565‑93‑7) was obtained with 99.5 % de at 50 % conversion [1]. In contrast, the (S,S)‑diastereomer (ET‑5, CAS 189028‑95‑3) produced by chemical oxazaborolidine reduction typically exhibited de < 98 % [2]. This higher stereochemical purity of the (S,R)‑diastereomer is critical when it is employed as a reference standard for quantifying the corresponding impurity in ezetimibe drug substance.

Chiral resolution Diastereomeric excess Ezetimibe intermediates Lipase catalysis

Biocatalytic Productivity of (S,S)-ET‑5 vs. Lipase‑Mediated Resolution Yield of (S,R)-Diastereomer

The biocatalytic reduction of ET‑4 to (S,S)-ET‑5 (the alternative diastereomer, CAS 189028‑95‑3) achieved a conversion of 99.1 %, de > 99.9 %, and a space–time yield of 494.5 g L⁻¹ d⁻¹ at a substrate loading of 250 g L⁻¹ [1]. In contrast, the lipase‑catalysed resolution that yields the target (S,R)‑diastereomer (528565‑93‑7) operates at a maximum theoretical 50 % conversion with 99.5 % de at 120 mg substrate scale [2]. This difference makes the (S,S)‑diastereomer far more attractive for large‑scale manufacturing, reinforcing the primary positioning of CAS 528565‑93‑7 as an impurity reference standard rather than a commercial intermediate.

Biocatalysis Carbonyl reductase Space‑time yield Ezetimibe

Regulatory Authority Traceability of CAS 528565‑93‑7 as Ezetimibe Impurity 32

CAS 528565‑93‑7 is explicitly listed as Ezetimibe Impurity 32 (or Impurity S) and supplied with full characterisation data compliant with ICH Q3A/Q3B and pharmacopoeial guidelines, including traceability against USP and EP reference standards where feasible [1]. By contrast, the (S,S)‑diastereomer (CAS 189028‑95‑3) is the desired product intermediate and is not designated as a pharmacopoeial impurity. The regulatory distinction is underlined by the commercial availability of 528565‑93‑7 as a certified reference standard from suppliers operating under ISO 17034 accreditation [2].

Pharmacopoeial reference standard ANDA Impurity profiling Method validation

HPLC Resolution of (S,R)-Diastereomer from (S,S)-Isomer on Chiral Stationary Phases

The chromatographic separation of (S,R)- and (S,S)-diastereomers has been demonstrated using Chiralcel OD‑H columns (4.6 × 250 mm, 5 μm) with n‑hexane:isopropanol (70:30 v/v) mobile phase at 1 mL min⁻¹ and 25 °C, with detection at 214 nm [1]. Under these conditions, baseline resolution (Rₛ > 1.5) is achievable, enabling quantification of the (S,R)‑diastereomer at levels as low as 0.05 % relative to the main component. This validated method is directly applicable to quality control of CAS 528565‑93‑7 as an impurity reference standard, whereas no equivalent pharmacopoeial method has been reported for the ketone intermediate ET‑4 [2].

Chiral HPLC Diastereomer separation Method validation Quality control

Price per Milligram: (S,R)-Impurity Reference Standard vs. (S,S)-Synthetic Intermediate

The (S,R)-diastereomer (528565‑93‑7) supplied as a certified reference standard (e.g., TRC‑F597715) is priced at approximately €869 per 100 mg (€8.69 mg⁻¹) . In contrast, the (S,S)-diastereomer (CAS 189028‑95‑3) is available as a bulk synthetic intermediate for £76 per 100 g (€0.0009 mg⁻¹) . The ~ 10,000‑fold price differential reflects the additional certification, characterisation, and traceability requirements for impurity reference standards.

Procurement cost Reference standard pricing Analytical standard Bulk intermediate

Stability and Storage Requirements: Hygroscopicity and Temperature Sensitivity

CAS 528565‑93‑7 is reported as hygroscopic, requiring storage at −20 °C under inert atmosphere to prevent hydrolytic degradation . The melting point is 58–61 °C, consistent with the relatively low melting points of this diastereomeric class (~ 39.7 °C for the racemate) [1]. The ketone intermediate ET‑4 (CAS 189028‑93‑1), in contrast, is not classified as hygroscopic and can be stored at ambient temperature, giving it a handling advantage in large‑scale manufacturing. However, the controlled storage condition of 528565‑93‑7 is standard for certified reference standards and is explicitly specified in the certificate of analysis, ensuring users apply appropriate handling protocols.

Stability Storage condition Hygroscopicity Reference standard handling

Definitive Application Scenarios for CAS 528565‑93‑7 Based on Quantitative Differentiation Evidence


ANDA Impurity Method Validation and Quality Control Release Testing

CAS 528565‑93‑7 is the designated Ezetimibe Impurity 32 reference standard. Laboratories developing HPLC methods for ezetimibe drug substance should procure this compound as the primary reference for system suitability, linearity, accuracy, and LOQ determination of the (S,R)‑diastereomer impurity. The validated Chiralcel OD‑H method cited in Section 3 (baseline resolution Rₛ > 1.5, LOQ 0.05 %) [6] can be adopted directly, reducing method development time. The ISO 17034 certification and traceability to USP/EP standards ensure regulatory acceptability in ANDA submissions.

Process Development and Control of Epimerisation in Ezetimibe Manufacturing

The (S,R)-diastereomer is a known process‑related impurity formed by epimerisation during silylation or thermal stress steps in ezetimibe synthesis [6]. Process chemists should use CAS 528565‑93‑7 as a reference marker to monitor epimerisation levels in reaction monitoring samples. The demonstrated lipase‑catalysed resolution yielding 99.5 % de provides a benchmark for evaluating alternative resolution methods during route scouting.

Reference Standard Inventory for CRO and CDMO Analytical Service Providers

Contract research and manufacturing organisations supporting multiple ANDA clients should maintain an inventory of CAS 528565‑93‑7 as a multi‑client reference standard. The compound is common to most ezetimibe manufacturing routes and is explicitly required for impurity profiling [6]. The price differential (~ €8.69 mg⁻¹ as certified standard vs. €0.0009 mg⁻¹ for the (S,S)-intermediate) should be budgeted as an analytical consumable line item rather than as a raw material cost.

Academic and Industrial Research on Stereoselective Reduction Methodology

Research groups developing novel stereoselective reduction catalysts (chemo‑ or biocatalytic) for ezetimibe intermediates require both (S,R)‑ and (S,S)‑diastereomers as authentic reference samples for chiral HPLC calibration. CAS 528565‑93‑7 enables unambiguous assignment of the (S,R)‑peak in chromatograms, as the (S,S)‑isomer elutes with a distinct retention time under validated conditions [6]. Procurement of this compound with documented de ≥ 99.5 % ensures that calibration curves are constructed with a reference of known stereochemical purity.

Quote Request

Request a Quote for (S)-3-((R)-5-(4-fluorophenyl)-5-hydroxypentanoyl)-4-phenyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.